molecular formula C21H19N5O3 B2503609 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 2320925-19-5

2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2503609
CAS No.: 2320925-19-5
M. Wt: 389.415
InChI Key: GIUBLUCSBRZEHB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core. The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .

Mechanism of Action

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which has been found to inhibit CDK2, a target for cancer treatment . CDK2 inhibition targets tumor cells in a selective manner .

Future Directions

The future directions for this compound could involve further investigation into its potential as a CDK2 inhibitor for cancer treatment . Additionally, the compound’s potential for other therapeutic applications could be explored.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-3-5-15(6-4-14)24-19(27)12-25-13-22-20-18(21(25)28)11-23-26(20)16-7-9-17(29-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUBLUCSBRZEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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